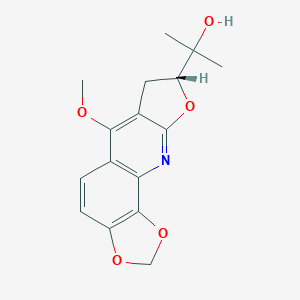
Isopteleflorine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopteleflorine is a natural alkaloid compound that has been isolated from the roots of the plant Isopyrum thalictroides. This compound has gained significant attention from the scientific community due to its potential applications in various research fields. Isopteleflorine has been reported to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Wissenschaftliche Forschungsanwendungen
1. Magnetic Resonance Imaging Applications
Isoflurane, a compound related to isopteleflorine, has been utilized in magnetic resonance (MR) imaging research. A study by Raufman et al. (2011) explored the use of isoflurane for measuring bile acid transport in live animals using 19F magnetic resonance imaging. This approach demonstrated the potential of using isoflurane as a test drug in MR imaging, particularly for tracking biliary excretion in live mice (Raufman et al., 2011).
2. Reduction of Isoflurane Artifacts in MRI
In another study focusing on isoflurane, Staal et al. (2021) addressed the challenge of isoflurane-induced artifacts in 19F MRI imaging. They developed strategies to avoid these artifacts, which are crucial for clear image interpretation and quantification in MRI studies. This research contributes to enhancing the accuracy of MRI imaging when using isoflurane (Staal et al., 2021).
3. Environmental and Biological Impact Studies
The work of De Silva and Mabury (2006) involved the analysis of perfluorocarboxylate anions, including compounds related to isopteleflorine, in human tissues. This research provided insights into the environmental and biological impacts of these compounds, highlighting their widespread distribution and potential sources (De Silva & Mabury, 2006).
4. Applications in Medicinal Chemistry
Jeschke et al. (2007) reviewed the use of alpha-fluorinated ethers, a group to which isopteleflorine belongs, in medicinal chemistry. This review discussed the applications of these compounds in various therapeutic areas, including analgesics, anesthetics, and cardiovascular drugs, showcasing their importance in the development of pharmaceuticals (Jeschke et al., 2007).
5. Fluorination Reactions in Chemical Synthesis
Research by Hu et al. (2009) explored fluorination reactions, a key aspect in the synthesis of compounds like isopteleflorine. They focused on difluoromethylation and monofluoromethylation methods, which are crucial for incorporating fluorine atoms into organic molecules for various applications (Hu, Zhang, & Wang, 2009).
Eigenschaften
CAS-Nummer |
174513-97-4 |
|---|---|
Produktname |
Isopteleflorine |
Molekularformel |
C16H17NO5 |
Molekulargewicht |
303.31 g/mol |
IUPAC-Name |
2-[(13R)-10-methoxy-3,5,14-trioxa-16-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),7,10,15-pentaen-13-yl]propan-2-ol |
InChI |
InChI=1S/C16H17NO5/c1-16(2,18)11-6-9-13(19-3)8-4-5-10-14(21-7-20-10)12(8)17-15(9)22-11/h4-5,11,18H,6-7H2,1-3H3/t11-/m1/s1 |
InChI-Schlüssel |
LKRBBZYDDUUFNV-LLVKDONJSA-N |
Isomerische SMILES |
CC(C)([C@H]1CC2=C(C3=C(C4=C(C=C3)OCO4)N=C2O1)OC)O |
SMILES |
CC(C)(C1CC2=C(C3=C(C4=C(C=C3)OCO4)N=C2O1)OC)O |
Kanonische SMILES |
CC(C)(C1CC2=C(C3=C(C4=C(C=C3)OCO4)N=C2O1)OC)O |
Andere CAS-Nummern |
174513-97-4 |
Synonyme |
isopteleflorine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



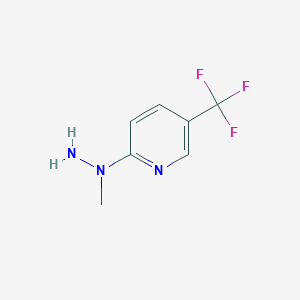
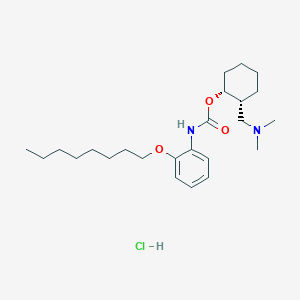
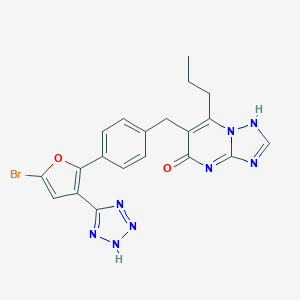
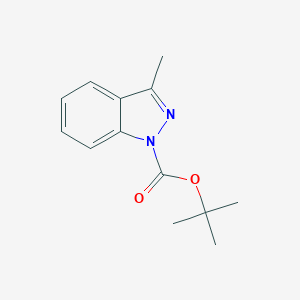
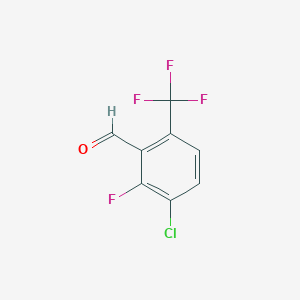
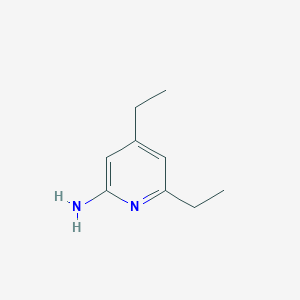
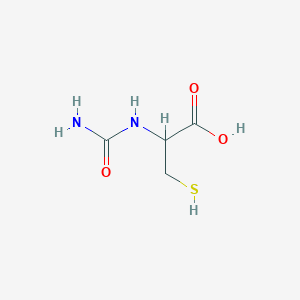
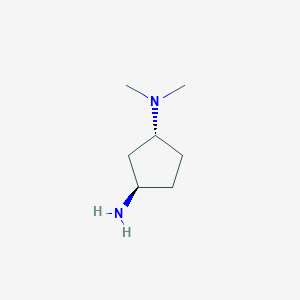
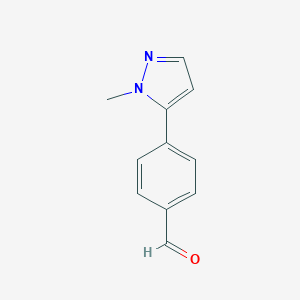
![2,6-bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)-1H-indol-5-ol](/img/structure/B64898.png)
![Ethyl 3-(benzylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64900.png)
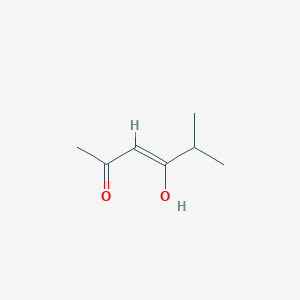
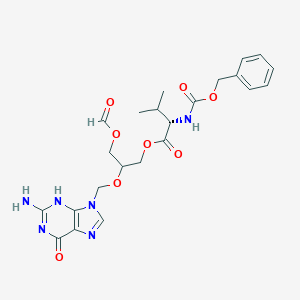
![2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B64908.png)